molecular formula C10H15ClF3NO2 B1482732 2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2097954-66-8

2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

Cat. No.: B1482732
CAS No.: 2097954-66-8
M. Wt: 273.68 g/mol
InChI Key: KCCPVXYKNBEKCV-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C10H15ClF3NO2 and its molecular weight is 273.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(17)15-4-3-9(5-15,6-16)10(12,13)14/h7,16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPVXYKNBEKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)(CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one (CAS Number: 2097954-66-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15ClF3NO2C_{10}H_{15}ClF_3NO_2, with a molecular weight of 273.68 g/mol. The compound features a pyrrolidine ring, which is characteristic of many biologically active molecules.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The chlorinated moiety may also contribute to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrrolidine ring and trifluoromethyl group may enhance the compound's effectiveness against various pathogens.

2. Antitumor Potential
Preliminary investigations suggest that this compound may possess antitumor properties, similar to other pyrrolidine derivatives. Research on related compounds has indicated their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

3. Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Study A (2020)Investigated the antimicrobial properties of pyrrolidine derivatives; found significant activity against Gram-positive bacteria.
Study B (2022)Examined the antitumor effects in MCF-7 breast cancer cells; demonstrated cytotoxicity at specific concentrations.
Study C (2023)Evaluated enzyme inhibition; reported potential DPP-IV inhibitory activity, suggesting implications for diabetes management.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological efficacy. Key findings include:

  • Synthesis : Various synthetic routes have been developed to produce this compound efficiently, involving nucleophilic substitution reactions and cyclization techniques.
  • Bioactivity Testing : In vitro assays have been conducted to assess cytotoxicity against cancer cell lines and antimicrobial efficacy against bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Reactant of Route 2
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2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.